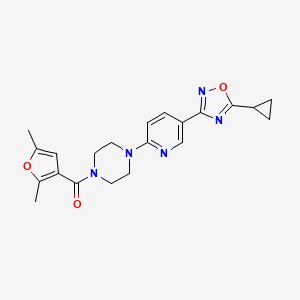

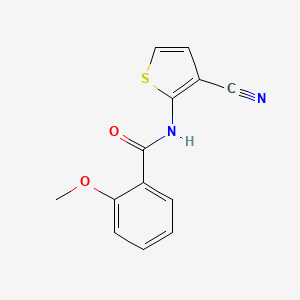

![molecular formula C13H10N4O4 B2602888 3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-27-8](/img/structure/B2602888.png)

3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” is a complex organic compound that belongs to the class of compounds known as oxazolopyrimidines . Oxazolopyrimidines are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .

Synthesis Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride or polyphosphoric (PPA) acid . In the usual manner, the required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These could include properties such as melting point, boiling point, density, molecular formula, molecular weight, and others .Wissenschaftliche Forschungsanwendungen

Optical Sensors and Biological Applications

Compounds containing heteroatoms, such as pyrimidine derivatives, play a crucial role in organic chemistry due to their significant presence in optical sensors and biological applications. Pyrimidine derivatives are particularly valuable for their exquisite sensing materials and a wide range of medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting the versatility of pyrimidine derivatives in scientific research beyond traditional biological contexts (Jindal & Kaur, 2021).

Anti-inflammatory Activities and SARs

Pyrimidines, known for their aromatic heterocyclic composition, exhibit diverse pharmacological effects. Research has detailed their synthesis, anti-inflammatory effects, and the structure-activity relationships (SARs) of pyrimidine derivatives. They inhibit crucial inflammatory mediators, showcasing their potential as potent anti-inflammatory agents. This research direction offers insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine, underlines the importance of molecular interactions and their influence on tautomeric equilibria. Such research has profound implications for understanding genetic mutations and the stability of nucleic acids, making it a critical area of study within the broader context of pyrimidine research (Person et al., 1989).

Synthesis and Biological Activities of Tetrahydropyrimidine Derivatives

The exploration of substituted 1,2,3,4 tetrahydropyrimidine derivatives has shown significant potential in vitro anti-inflammatory activity. This research not only contributes to the development of anti-inflammatory drugs but also emphasizes the need for further investigation to elucidate the mechanisms underlying the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrimidine Derivatives as Pharmacologically Active Compounds

A comprehensive analysis of pyrimidine derivatives used in medical practice has highlighted substances with antiviral, antimicrobial, antitumor, and various other activities. Systematic analysis of these derivatives from a pharmacological viewpoint provides a foundation for the search and design of new highly effective and safe medicines, showcasing the broad medicinal potential of pyrimidine derivatives (Chiriapkin, 2022).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target enzymes such as adenosine kinase (adk) in cancer cell lines .

Mode of Action

It is suggested that similar compounds may interact with their targets, such as adk, leading to changes in the enzymatic activity .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines .

Zukünftige Richtungen

The future directions for research on “3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine” could include further exploration of its potential biological activities and the development of new synthesis methods. Given the wide range of activities associated with oxazolopyrimidines, this compound could potentially be a valuable tool in the development of new drugs .

Eigenschaften

IUPAC Name |

3-methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-7-3-4-10(9(5-7)17(18)19)20-12-11-8(2)16-21-13(11)15-6-14-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJYENBSYOEMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=NC3=C2C(=NO3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

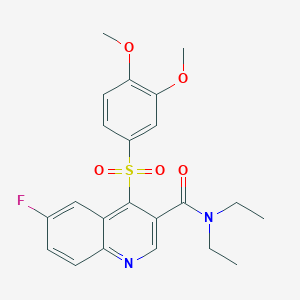

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)

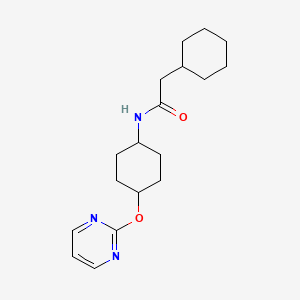

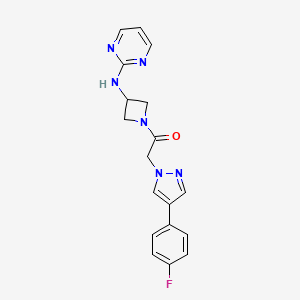

![N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide](/img/structure/B2602814.png)

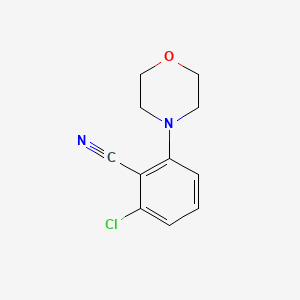

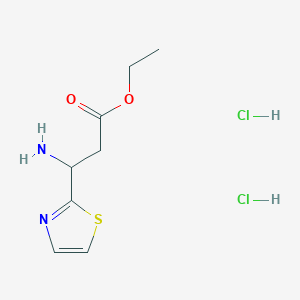

![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)

![2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2602824.png)